molecular formula C17H17NO2 B2687472 (E)-N-benzyl-3-(4-methoxyphenyl)acrylamide CAS No. 612095-65-5

(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide

Cat. No. B2687472
CAS RN: 612095-65-5
M. Wt: 267.328
InChI Key: GSXMGBLRXNJNJI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide” is a chemical compound with the empirical formula C15H14N2O2 and a molecular weight of 254.28 . It is a solid substance .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C15H14N2O2 and it has a molecular weight of 254.28 .

Scientific Research Applications

Corrosion Inhibition

(E)-N-benzyl-3-(4-methoxyphenyl)acrylamide and related compounds have been studied for their potential as corrosion inhibitors. In a study on copper corrosion in nitric acid solutions, derivatives of acrylamide showed effectiveness as mixed-type inhibitors. These compounds significantly reduced the value of the double-layer capacitance and reached high efficiencies in protecting copper from corrosion in acid environments (Abu-Rayyan et al., 2022).

Antibacterial Properties

A study on new guaiacol-based polymers, which includes derivatives of this compound, revealed promising antibacterial properties. The study found that these polymers exhibit significant antibacterial activity against Bacillus subtilis, showcasing their potential for antimicrobial applications (Liu et al., 2011).

Biological Activity in Cancer Research

Derivatives of this compound have been investigated for their biological activities, particularly in cancer research. Studies have found that certain derivatives exhibit antioxidant activity, free-radical scavenging properties, and significant inhibition of tumor cell growth in various cancer cell lines (Obregón-Mendoza et al., 2018).

Anti-Fibrotic Agent

This compound derivatives have also been evaluated as anti-fibrotic agents. A particular derivative was found to be a potent inhibitor of the p300 histone acetyltransferase, showing effective anti-fibrotic activity in lung fibrosis models (Hwang et al., 2020).

Polymer Science

The compound and its derivatives have applications in polymer science. Studies have explored controlled radical polymerization techniques using acrylamide derivatives, potentially leading to advances in the synthesis of thermoresponsive polymers for drug delivery and other applications (Convertine et al., 2004).

Chemical Synthesis

This compound plays a role in the synthesis of novel compounds, including pyrimidine derivatives. Such compounds have been explored for their potential applications in pharmaceuticals, although studies have found varying levels of effectiveness (Mahmoud et al., 2011).

Mechanism of Action

properties

IUPAC Name

(E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXMGBLRXNJNJI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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